An In-depth Technical Guide to the Physical Properties of Ethyl 4-dimethylaminobenzoate
An In-depth Technical Guide to the Physical Properties of Ethyl 4-dimethylaminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of Ethyl 4-dimethylaminobenzoate (EDB), a compound commonly used as a photoinitiator and UV absorber. The information is compiled from various chemical databases and safety data sheets to serve as a reliable resource for laboratory and research applications.
Chemical Identity
| Identifier | Value |
| Chemical Name | Ethyl 4-dimethylaminobenzoate |
| Synonyms | Ethyl p-dimethylaminobenzoate, EDAB, Padimate O |
| CAS Number | 10287-53-3 |
| Molecular Formula | C₁₁H₁₅NO₂[1][2] |
| Molecular Weight | 193.24 g/mol [3] |
| InChI Key | FZUGPQWGEGAKET-UHFFFAOYSA-N[3][4] |
| SMILES | CCOC(=O)c1ccc(cc1)N(C)C[3][4] |
Physical and Chemical Properties
The physical state of Ethyl 4-dimethylaminobenzoate at room temperature is a white to off-white or light yellow crystalline solid or powder.[1][5][6][7] It is generally described as having a mild or barely perceptible odor.[1][6]
Table of Quantitative Physical Properties:
| Property | Value | Reference |
| Melting Point | 62-66 °C | [1][2][4][5][7] |
| Boiling Point | 190-191 °C at 14 mmHg; 296.5 °C at 760 mmHg | [1] |
| Density | 1.060 - 1.061 g/cm³ | [1][2][6] |
| Refractive Index | 1.5353 (at 100 °C) | [1] |
| Flash Point | 115 °C | [1] |
| Vapor Pressure | 0 mmHg at 25 °C | [1] |
| Solubility | Insoluble in water.[8] Soluble in chloroform (B151607) and methanol. | |
| LogP (Octanol/Water Partition Coefficient) | 1.92930 | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following table summarizes the key spectral information for Ethyl 4-dimethylaminobenzoate.
Table of Spectral Data:
| Spectroscopy Type | Key Features and Wavelengths | Reference |
| UV-Vis Absorption | λmax: 310.25 nm (in ethanol) | [9] |
| ¹H NMR | Spectra available in CDCl₃. | [1] |
| ¹³C NMR | Spectra available in CDCl₃. | [1][10] |
| Infrared (IR) | Spectra available (KBr disc, nujol mull). | [1] |
| Mass Spectrometry | Electron ionization mass spectrum available. | [1] |
| Raman | Spectrum available. | [1] |
Crystallographic Data
A single-crystal X-ray study has been conducted on Ethyl 4-dimethylaminobenzoate. The molecules are reported to be essentially planar and are linked into a chain by weak C—H⋯O hydrogen bonds.[11]
Experimental Protocols
The following sections describe the general methodologies for determining the key physical properties of a solid organic compound like Ethyl 4-dimethylaminobenzoate.
5.1. Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment. A common method is the capillary melting point technique.
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Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
-
Procedure:
-
A small amount of the finely powdered, dry sample of Ethyl 4-dimethylaminobenzoate is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a heating block or oil bath adjacent to a thermometer.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point. For a pure compound, this range is typically narrow.
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5.2. Boiling Point Determination (at reduced pressure)
Since Ethyl 4-dimethylaminobenzoate has a high boiling point at atmospheric pressure, it is often determined under reduced pressure to prevent decomposition.
-
Apparatus: Distillation apparatus suitable for vacuum distillation (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum source), heating mantle, thermometer, and manometer.
-
Procedure:
-
A sample of the compound is placed in the distillation flask with boiling chips or a magnetic stirrer.
-
The apparatus is assembled and the system is evacuated to the desired pressure, which is monitored by a manometer.
-
The sample is heated, and the temperature of the vapor that distills is recorded. This temperature is the boiling point at that specific pressure.
-
5.3. UV-Visible Spectroscopy
UV-Visible spectroscopy is used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.
-
Apparatus: UV-Vis spectrophotometer, quartz cuvettes.
-
Procedure:
-
A dilute solution of Ethyl 4-dimethylaminobenzoate is prepared in a suitable solvent that does not absorb in the region of interest (e.g., ethanol).
-
The spectrophotometer is zeroed using a blank cuvette containing only the solvent.
-
The cuvette is then filled with the sample solution and placed in the spectrophotometer.
-
The absorbance of the sample is measured over a range of wavelengths (e.g., 200-400 nm).
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
-
5.4. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like Ethyl 4-dimethylaminobenzoate, the KBr pellet method is common.
-
Apparatus: FTIR spectrometer, agate mortar and pestle, pellet press.
-
Procedure:
-
A small amount of the sample is finely ground with dry potassium bromide (KBr).
-
The mixture is then compressed under high pressure to form a thin, transparent pellet.
-
The pellet is placed in the sample holder of the FTIR spectrometer.
-
An infrared spectrum is recorded, showing the absorption of infrared radiation at different wavenumbers, corresponding to the vibrational frequencies of the functional groups in the molecule.
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5.5. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
-
Apparatus: NMR spectrometer.
-
Procedure:
-
A small amount of Ethyl 4-dimethylaminobenzoate is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
The tube is placed in the NMR spectrometer.
-
¹H and ¹³C NMR spectra are acquired, showing the chemical shifts, splitting patterns, and integration of the different nuclei in the molecule.
-
Visualizations
The following diagram illustrates a typical workflow for determining the UV-Vis absorption spectrum of Ethyl 4-dimethylaminobenzoate.
Caption: A generalized workflow for obtaining the UV-Vis absorption spectrum of a chemical compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. scribd.com [scribd.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. byjus.com [byjus.com]
- 5. athabascau.ca [athabascau.ca]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. agilent.com [agilent.com]
- 9. longdom.org [longdom.org]
- 10. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 11. beilstein-journals.org [beilstein-journals.org]
